molecular formula C16H13NOSe B12912892 Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- CAS No. 833462-35-4

Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-

Cat. No.: B12912892
CAS No.: 833462-35-4
M. Wt: 314.3 g/mol
InChI Key: PPECPBMIDJEOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a phenyl group and a phenylselanyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.

Industrial Production Methods

Industrial production of isoxazoles, including 3-Phenyl-5-((phenylselanyl)methyl)isoxazole, often employs scalable and efficient synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using recyclable Cu/Al2O3 nanocomposite catalysts has been developed . This method allows for the production of 3,5-disubstituted isoxazoles in moderate to excellent yields.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl nitrite, isoamyl nitrite

    Reduction: Hydrazine hydrate, methanol

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,5-disubstituted isoxazoles, while reduction can produce 5-phenylisoxazole-3-carbohydrazide .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .

Properties

CAS No.

833462-35-4

Molecular Formula

C16H13NOSe

Molecular Weight

314.3 g/mol

IUPAC Name

3-phenyl-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C16H13NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2

InChI Key

PPECPBMIDJEOOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.